Dimethyl octadecanedioate

描述

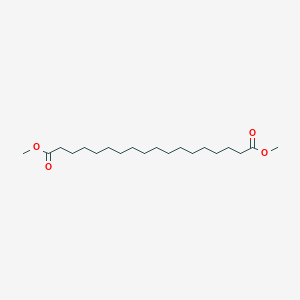

Structure

2D Structure

属性

IUPAC Name |

dimethyl octadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXMHKCFDXHCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340721 | |

| Record name | Dimethyl octadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-93-1 | |

| Record name | Dimethyl octadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanedioic acid, 1,18-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanedioic acid, 1,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl octadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl octadecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Dimethyl Octadecanedioate

Catalytic Esterification Pathways for Dimethyl Octadecanedioate Synthesis

The primary route to this compound is the direct esterification of its parent dicarboxylic acid, octadecanedioic acid, with methanol (B129727). This transformation is almost invariably facilitated by a catalyst to achieve viable reaction rates and high yields. The choice of catalyst—homogeneous, heterogeneous, or biocatalytic—profoundly influences the reaction conditions, efficiency, and environmental footprint of the process.

Homogeneous Catalysis in this compound Production

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, represents a conventional and effective method for synthesizing this compound. The most common approach is the Fischer-Speier esterification, which employs a strong mineral acid catalyst in an excess of methanol, which also serves as the solvent. youtube.commasterorganicchemistry.com

Detailed research illustrates this process: octadecanedioic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid. rsc.orgchemicalbook.com The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess methanol helps to shift the equilibrium towards the formation of the diester product. masterorganicchemistry.com Upon cooling, the product often crystallizes from the reaction mixture, allowing for separation by simple filtration. rsc.orgchemicalbook.com This method is known for its high conversion rates, with yields reported to be as high as 99%. chemicalbook.com

Table 1: Homogeneous Catalysis for this compound Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Source |

| Sulfuric Acid | Octadecanedioic Acid, Methanol | Methanol | Reflux, 16h | 99% | chemicalbook.com |

| Sulfuric Acid | Octadecanedioic Acid, Methanol | Methanol | Reflux, 40 min | 87% | rsc.org |

Heterogeneous Catalysis for this compound Synthesis

To overcome challenges associated with homogeneous catalysts, such as corrosion and difficult separation, heterogeneous catalysts have been developed. These solid acid catalysts are easily filtered from the reaction mixture and can often be regenerated and reused, aligning with green chemistry principles. lianerossi.orgresearchgate.net

For the esterification of dicarboxylic acids, metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont) have proven effective. researchgate.net Studies on analogous dicarboxylic acids show that Al³⁺-montmorillonite is a particularly potent catalyst, providing good to excellent yields of the corresponding diesters under relatively mild conditions. researchgate.net The catalytic activity stems from the Lewis and Brønsted acid sites on the clay surface. Other solid acid catalysts, such as ion-exchange resins like Amberlyst-15, zeolites, and carbon-based acids, have also been successfully used for the esterification of dicarboxylic acids and represent viable systems for this compound production. researchgate.netmdpi.com

Table 2: Performance of Selected Heterogeneous Catalysts in the Esterification of Succinic Acid (as a model for dicarboxylic acids)

| Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

| Al³⁺-mont | n-Butanol | Toluene | 110 | 8 | 64 | researchgate.net |

| Fe³⁺-mont | n-Butanol | Toluene | 110 | 8 | 58 | researchgate.net |

| Cr³⁺-mont | n-Butanol | Toluene | 110 | 8 | 52 | researchgate.net |

| Amberlyst 15 | Ethanol | Toluene | 78 | 8 | ~50 | researchgate.net |

Biocatalytic Approaches in this compound Formation

Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign alternative for ester synthesis. These reactions are typically conducted under mild conditions, avoiding the need for high temperatures and harsh acids or bases. The enzymatic synthesis of fatty acid esters is well-established, often proceeding via transesterification. frontiersin.org For instance, fatty acid methyl esters can be produced by the transesterification of single-cell oils in the presence of methanol. frontiersin.org While specific literature detailing the direct biocatalytic synthesis of this compound is limited, the principles suggest that octadecanedioic acid or its methyl ester precursors could be substrates for enzymatic conversion. This approach offers high selectivity and is a cornerstone of green process development.

Non-Esterification Synthetic Routes to this compound Precursors

The synthesis of this compound is intrinsically linked to the availability of its precursor, octadecanedioic acid. Innovative routes are being explored to produce this long-chain diacid from alternative and often renewable feedstocks, moving beyond traditional petrochemical sources.

One significant pathway involves the catalytic oxidation of stearic acid, a saturated C18 fatty acid. researchgate.net Liquid-phase oxidation using air as the oxidant in the presence of a cobalt(II)-acetate, manganese(II)-acetate, and hydrogen bromide catalyst system can selectively convert stearic acid to octadecanedioic acid with high yields (up to 90.5%). researchgate.net The resulting diacid can then be esterified to this compound. researchgate.net

Another advanced method starts from unsaturated fatty acids like oleic acid. acs.orgabiosus.org Through a process of palladium-catalyzed isomerization and subsequent methoxycarbonylation, the internal double bond of methyl oleate (B1233923) is moved to the terminal position and carbonylated. acs.orgabiosus.org This one-pot reaction can convert various unsaturated C18 fatty acids into the same saturated C19-diacid dimethyl ester (dimethyl nonadecanedioate), demonstrating a powerful strategy for creating long-chain diesters from mixed fatty acid feedstocks. abiosus.org Similarly, olefin metathesis provides another route. For example, the self-metathesis of methyl 9-decenoate, followed by hydrogenation, yields this compound. abiosus.org

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound via Fischer esterification is a reversible, equilibrium-limited reaction. youtube.commasterorganicchemistry.com Understanding the kinetics and thermodynamics is crucial for process optimization.

Thermodynamics: The esterification of carboxylic acids is typically a slightly exothermic or athermic reaction. acs.orgjeeadv.ac.in For the liquid-phase esterification of levulinic acid with 1-butene, a model system, the enthalpy change (ΔH) at 298.15 K was determined to be -(32.9 ± 1.6) kJ/mol, with an entropy change (ΔS) of -(70 ± 4) J/(mol·K). acs.org Due to the equilibrium nature of the reaction (Keq), strategies must be employed to drive the reaction to completion. According to Le Chatelier's principle, this is commonly achieved by using a large excess of one reactant (usually methanol) or by removing a product (water) as it forms, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Table 3: Representative Kinetic and Thermodynamic Parameters for Related Acid Conversion and Esterification Reactions

| Process | Parameter | Value | Unit | Source |

| Oxidation of Stearic Acid to ODDA | Activation Energy (Ea) | 34.55 | kJ mol⁻¹ | researchgate.net |

| Esterification of Levulinic Acid | Enthalpy of Reaction (ΔH) | -32.9 | kJ/mol | acs.org |

| Esterification of Levulinic Acid | Entropy of Reaction (ΔS) | -70 | J/(mol·K) | acs.org |

| ODDA: Octadecanedioic acid |

Green Chemistry Principles Applied to this compound Production

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to enhance sustainability. A key aspect is the use of renewable feedstocks. Octadecanedioic acid and, by extension, its dimethyl ester, can be sourced from plant oils, making them bio-based building blocks for polymers. acs.orgnih.gov This positions this compound as a monomer for producing biodegradable and sustainable materials, such as polyethylene-like polyesters. nih.gov

The application of heterogeneous and biocatalysts is another cornerstone of green production. researchgate.netfrontiersin.org Solid acid catalysts, like Al³⁺-montmorillonite, are advantageous because they are non-corrosive, easily separable, and reusable, minimizing waste and simplifying downstream processing. researchgate.net Enzymatic routes operate under mild, aqueous conditions, reducing energy consumption and avoiding hazardous reagents. frontiersin.org

Chemical Reactivity and Transformation Mechanisms of Dimethyl Octadecanedioate

Transesterification Reactions Involving Dimethyl Octadecanedioate

Transesterification is a key reaction for this compound, involving the exchange of its methoxy (B1213986) groups with other alkoxy groups from an alcohol. This process is fundamental in modifying the properties of the molecule for various applications, such as the synthesis of polyesters. wikipedia.org

The transesterification of this compound is typically catalyzed by acids, bases, or enzymes. wikipedia.org

Homogeneous Catalysts :

Base Catalysts : Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (CH₃ONa) are common and cost-effective homogeneous base catalysts. mdpi.comnih.gov They function by deprotonating the alcohol, making it a more potent nucleophile. wikipedia.org Sodium methoxide is often considered highly active. nih.gov Potassium imidazole (B134444) (KIm) has also been shown to be a highly active and stable homogeneous catalyst in transesterification processes. nih.gov

Acid Catalysts : Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) act as homogeneous acid catalysts. mdpi.com They protonate the carbonyl group of the ester, increasing its electrophilicity. wikipedia.org

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants and are favored for their ease of separation and reusability. nih.gov They can be acidic or basic.

Heterogeneous Acid Catalysts : These include Brønsted acids (proton donors) and Lewis acids (electron pair acceptors). mdpi.com

Heterogeneous Base Catalysts : Examples include basic metal oxides, carbonates, and zeolites. mdpi.com A mixed oxide catalyst of SrO–CaO Al₂O₃ has demonstrated high yields in the transesterification of palm oil. mdpi.com

Enzyme Catalysts : Lipases are enzymes that can catalyze transesterification reactions under mild conditions. wikipedia.org

The mechanism of transesterification proceeds through a nucleophilic acyl substitution pathway.

Base-Catalyzed Mechanism : This is a two-step process. masterorganicchemistry.com

Nucleophilic Attack : The alkoxide ion, generated from the alcohol by the base catalyst, attacks the carbonyl carbon of the ester group on this compound. This forms a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Elimination : The tetrahedral intermediate collapses, eliminating the original methoxide group to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Mechanism : This is a multi-step process often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation : The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.

Nucleophilic Attack : A molecule of the new alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking alcohol moiety to one of the original methoxy groups.

Elimination : The protonated methoxy group leaves as methanol (B129727), a neutral molecule.

Deprotonation : The catalyst is regenerated by the removal of a proton from the new ester.

Hydrolysis and Saponification Kinetics of this compound

Hydrolysis is the reaction of this compound with water to form octadecanedioic acid and methanol. When this reaction is carried out in the presence of a base, it is termed saponification, which yields the salt of the carboxylic acid and methanol. cymitquimica.comuni-konstanz.de

Oxidation Pathways and Stability of this compound

This compound is noted for its stability and resistance to oxidation. cymitquimica.com However, under specific conditions, oxidation can occur. For instance, the oxidation of stearic acid, a related long-chain fatty acid, to octadecanedioic acid can be achieved using air and a transition metal acetate (B1210297) bromide catalyst. researchgate.net This suggests that the long hydrocarbon chain of this compound could potentially be susceptible to oxidation at the terminal methyl groups under strong oxidizing conditions. The stability of long-chain diesters contributes to their use in applications like lubricants and plasticizers. cymitquimica.com

Polymerization Reactions Initiated or Modified by this compound

This compound serves as a monomer in polymerization reactions, specifically in the synthesis of long-chain aliphatic polyesters. acs.org Through a three-step process involving transesterification, polycondensation, and post-condensation, it can be reacted with various diols to produce high molecular weight polyesters. acs.org The properties of the resulting polymers, such as their crystalline structure and thermomechanical characteristics, are influenced by the chain length of the diol used. acs.org These biobased polyesters are of interest due to their potential degradability. acs.org

The polymerization process involves the transesterification of the dimethyl ester with a diol, leading to the formation of a macromolecule and the elimination of methanol. wikipedia.org This is a common method for producing polyesters on a large scale. wikipedia.org

Functionalization of the Alkyl Chain of this compound

The long C16 alkyl chain of this compound is composed of chemically inert methylene (B1212753) (–CH2–) groups. Direct functionalization of these C–H bonds is challenging due to their high bond dissociation energy and the absence of activating functional groups along the chain. However, advances in catalysis, particularly in biocatalysis and transition-metal-mediated C–H activation, offer pathways to introduce new functionalities. These methods are crucial for converting this linear diester into more complex and potentially valuable molecules.

The primary approaches for functionalizing the alkyl chain of this compound involve selective oxidation and the introduction of unsaturation, followed by further derivatization.

Biocatalytic Hydroxylation

Enzymatic catalysis presents a highly selective and environmentally benign strategy for the functionalization of long-chain alkanes and their derivatives. Peroxygenases, a class of heme-thiolate enzymes, are particularly promising for this purpose. These enzymes can catalyze the hydroxylation of unactivated C–H bonds using hydrogen peroxide as the oxidant under mild conditions.

Research on enzymes like the recombinant peroxygenase from Coprinopsis cinerea has demonstrated the selective oxyfunctionalization of aliphatic compounds. nih.gov This enzyme has been shown to hydroxylate saturated and unsaturated fatty acids and their esters. nih.gov For long-chain substrates, hydroxylation typically occurs at sub-terminal positions, specifically at the ω-1 and ω-2 carbons. nih.gov

Applying this to this compound, biocatalytic hydroxylation would be expected to yield a mixture of hydroxylated diesters. The primary products would likely be dimethyl 16-hydroxyoctadecanedioate and dimethyl 17-hydroxyoctadecanedioate. The reaction proceeds via an oxygen transfer mechanism from the enzyme's active site to the alkyl chain.

Table 1: Potential Biocatalytic Hydroxylation Products of this compound An interactive data table will be provided in the final output.

| Product Name | Position of Hydroxyl Group |

|---|---|

| Dimethyl 16-hydroxyoctadecanedioate | ω-2 (C-16) |

Further research in this area focuses on engineering these enzymes to control the regioselectivity of the hydroxylation, potentially allowing for the targeted functionalization of other positions along the alkyl chain. ocl-journal.org

Chemical Oxidation and Halogenation

While less selective than biocatalytic methods, chemical oxidation and halogenation can also be employed to functionalize the alkyl chain.

Oxidation: The terminal methyl groups of a related C18 compound, stearic acid, can be oxidized to a carboxylic acid to form octadecanedioic acid using transition metal acetate bromide catalysts in the presence of air. wikipedia.org This indicates that the terminal positions of the alkyl chain are susceptible to oxidation under certain catalytic conditions.

Free-Radical Halogenation: Free-radical halogenation is a classic method for functionalizing alkanes. masterorganicchemistry.commsu.edu This reaction, typically initiated by UV light or heat, involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). In the case of this compound, this would result in a mixture of monochlorinated or monobrominated isomers, with substitution possible at any of the methylene groups along the chain. The selectivity of this reaction is generally low for chlorination, while bromination shows a preference for substitution at secondary carbons. msu.edu The resulting halogenated diesters can then serve as precursors for further functionalization through nucleophilic substitution reactions.

Table 2: Potential Functional Groups Introduced via Halogenation and Subsequent Reactions An interactive data table will be provided in the final output.

| Reaction | Reagents | Functional Group Introduced |

|---|---|---|

| Free-Radical Chlorination | Cl2, UV light | Chloro (-Cl) |

| Free-Radical Bromination | Br2, UV light | Bromo (-Br) |

| Nucleophilic Substitution | NaCN | Cyano (-CN) |

| Nucleophilic Substitution | NH3 | Amino (-NH2) |

Introduction of Unsaturation via Metathesis

Olefin metathesis offers an indirect but powerful route to functionalized octadecanedioate derivatives. This approach starts with unsaturated fatty acid esters, such as methyl oleate (B1233923). Self-metathesis of methyl oleate yields dimethyl 9-octadecenedioate and 9-octadecene. The double bond in dimethyl 9-octadecenedioate can then be subjected to various functionalization reactions, such as epoxidation followed by hydrolysis to diols, or hydroformylation to introduce aldehyde groups. perfumerflavorist.com Subsequent hydrogenation of the carbon-carbon double bond would yield the saturated, functionalized this compound derivative.

This method allows for the precise introduction of functional groups at the center of the alkyl chain, a position that is difficult to access through direct C–H functionalization of the saturated parent molecule.

Role of Dimethyl Octadecanedioate in Advanced Materials Science and Engineering

Dimethyl Octadecanedioate as a Monomer in Polymer Synthesis

This compound serves as a crucial long-chain aliphatic diester monomer for the synthesis of high-performance polymers. Its structure, featuring a C16 methylene (B1212753) backbone, allows for the creation of materials with unique properties, including high crystallinity and hydrophobicity, often mimicking the characteristics of polyethylene (B3416737).

Polyesters and Polyurethanes Derived from this compound

This compound is a key building block for a new class of polyesters and polyurethanes. In polyester (B1180765) synthesis, it is typically reacted with various α,ω-diols through polycondensation, often catalyzed by compounds like dibutyltin (B87310) oxide. rsc.orgnih.gov A notable example is the polyester PE-2,18, synthesized from this compound and ethylene (B1197577) glycol. nih.govresearchgate.net This material exhibits a high melting point of 96°C and a polyethylene-like solid-state structure, combining mechanical toughness with biodegradability. nih.govd-nb.info High molecular weight polyesters, with weight-average molecular weights exceeding 110,000 g/mol , have been synthesized via a three-step process involving transesterification, polycondensation, and postcondensation, yielding materials that mimic both high-density (HDPE) and low-density polyethylene (LDPE). acs.org

In the field of polyurethanes, this compound is used to create polyester polyols. These polyols are then reacted with polyisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), to form polyurethanes. google.com The inclusion of the long C18 chain from this compound can increase the crystallinity of the resulting polyurethane, which may enhance properties like tensile strength and hardness. google.com These polyurethanes find use in a variety of applications, including paint coatings and adhesives. google.comresearchgate.net

Below is a table summarizing the properties of a representative polyester derived from this compound.

| Property | Value | Reference |

| Polymer Name | Polyester-2,18 (PE-2,18) | nih.gov |

| Monomers | This compound, Ethylene glycol | nih.govresearchgate.net |

| Melting Point (Tm) | 96 °C | nih.gov |

| Crystallinity (χ) | 66% | nih.gov |

| Solid-State Structure | Orthorhombic (HDPE-like) | nih.gov |

| Biodegradability | >95% mineralization in 2 months (ISO 14855-1) | nih.gov |

Copolymerization Studies Involving this compound

Copolymerization extends the utility of this compound, allowing for the fine-tuning of material properties. Researchers have created aliphatic-aromatic copolyesters by reacting this compound with aromatic monomers like dimethyl terephthalate (B1205515) and diols such as ethylene glycol or butanediol. acs.orgnih.gov The resulting copolymers, such as polyethylene-octadecanedioate-co-terephthalate (PEOT), exhibit thermal and structural properties that are dominated by the ratio of aliphatic to aromatic units. acs.org This approach allows for the development of materials with tailored characteristics, bridging the gap between purely aliphatic and aromatic polyesters.

Furthermore, copolymerization has been employed to create thermoplastic elastomers. By reacting a mixture of diesters, such as dimethyl sebacate (B1225510) (C10) and dimethyl 1,48-octatetracontanedioate (C48), with 2,3-butanediol, researchers have synthesized segmented copolymers. acs.org These materials combine hard, crystalline segments with soft, amorphous segments to achieve elastomeric properties. acs.org Poly(ether ester amide) (PEEA) copolymers have also been synthesized using a monomer derived from 1,18-octadecanedioate, demonstrating the versatility of this building block in creating complex, multiphase polymer systems suitable for biomedical applications. scribd.com

Plasticizer Applications and Mechanistic Insights for this compound

This compound is utilized as an external plasticizer, a non-volatile substance added to a polymer matrix to enhance its flexibility, durability, and processability. cymitquimica.comkinampark.comlongchangchemical.com Its effectiveness stems from its molecular structure, which includes polar ester groups and a long, non-polar hydrocarbon chain. longchangchemical.com

The mechanism of plasticization can be understood through several complementary theories:

Lubricity Theory: The plasticizer molecules act as a lubricant, embedding themselves between polymer chains and allowing them to slide past one another more easily, which reduces the material's rigidity. mdpi.com

Gel Theory: This theory posits that the long, flexible chains of the polymer form a three-dimensional gel structure held together by loose attachments along the chains. The plasticizer molecules disrupt these polymer-polymer interactions, effectively breaking down the rigid gel network and increasing flexibility. specialchem.com

Free Volume Theory: This is a widely accepted explanation for plasticizer action. kinampark.commdpi.com Polymers have a certain amount of empty space between their chains, known as "free volume." Plasticizer molecules, like this compound, insert themselves into the polymer matrix, pushing the polymer chains apart. wikipedia.org This action increases the free volume, providing more space for the polymer chains to move, which enhances their mobility and lowers the glass transition temperature (Tg). kinampark.commdpi.com A lower Tg signifies a transition from a rigid, glassy state to a softer, more rubbery state at a lower temperature, resulting in a more flexible material. mdpi.com

The chemical inertness of this compound, due to the absence of more reactive functional groups like ketones, makes it well-suited for these non-reactive applications where stability and compatibility are paramount.

Use of this compound in Lubricant Formulations and Performance Enhancement

This compound is valued in the formulation of high-performance lubricants and greases, where it functions as both a base stock component and a performance-enhancing additive. cymitquimica.comnih.gov Its long hydrocarbon chain provides a hydrophobic nature, while its ester groups contribute to its stability and compatibility with other materials. cymitquimica.com

One key application is as a complexing agent in lithium complex greases. issuu.com Research has shown that using biorefinery-derived this compound (DM-C18) as a complexing agent in a polyalphaolefin (PAO) base oil can lead to significant performance improvements compared to industry-standard agents like azelaic acid (C9). issuu.com The reduced polarity of the longer C18 chain enables greater dispersibility of the thickener in the nonpolar PAO base oil. issuu.com This improved compatibility can lead to enhanced performance properties, including superior water resistance. issuu.com

The table below compares the performance of a lithium complex grease formulated with DM-C18 to a control grease.

| Performance Metric | Control Grease (Azelaic Acid) | Grease with DM-C18 | Reference |

| NLGI Grade | 2/3 | 2 | issuu.com |

| Oxidation Onset (PDSC) | Lower | Higher (Improved Stability) | issuu.com |

| Water Washout (ASTM D1264) | Higher Loss | Nearly 2x Lower Loss | issuu.com |

| Water Spray Off (ASTM D4049) | Higher Loss | Improved (Lower Loss) | issuu.com |

Furthermore, long-chain dibasic esters like this compound are used as lubricant basestocks, particularly for creating biodegradable hydraulic fluids. acs.orgacs.org They possess inherently high viscosity indices, meaning their viscosity changes less with temperature fluctuations, and they exhibit low volatility. acs.org

Bio-based Polymers and Sustainable Materials Development Utilizing this compound

A significant driver for the use of this compound is its potential to be sourced from renewable feedstocks, positioning it as a key component in the development of sustainable materials. nih.gov It can be produced from plant oils like oleic acid through catalytic processes such as olefin metathesis, offering a bio-based alternative to petroleum-derived monomers. rsc.orguni-konstanz.de

This renewable origin is central to the creation of advanced biodegradable and recyclable polymers. As previously mentioned, the polyester PE-2,18, derived from bio-based this compound, combines high-density polyethylene-like mechanical properties with complete biodegradability under industrial composting conditions. nih.gov This addresses the critical environmental issue of persistent plastic waste by designing plastics that are both functional and have an end-of-life solution. nih.gov

In addition to biodegradability, these materials are designed for chemical recycling. Polyesters and polycarbonates made from 1,18-octadecane diol (derived from this compound) can be efficiently depolymerized back to their constituent monomers. uni-konstanz.deresearchgate.net This process allows for a closed-loop recycling system where the recovered high-purity monomers can be used to synthesize new, virgin-quality polymer, significantly reducing the reliance on virgin feedstocks and promoting a circular economy for plastics. uni-konstanz.de Bio-based polyamides synthesized from octadecanedioic acid also show promise, exhibiting lower water uptake than some commercial counterparts and demonstrating the potential for closed-loop chemical recycling. aalto.fiuni-bayreuth.de

This compound in Surface Coatings and Film Technologies

The unique properties imparted by the long aliphatic chain of this compound make it a valuable component in the formulation of specialized surface coatings and films.

In surface coatings, derivatives of octadecanedioic acid are used to synthesize polyamides and polyurethanes for protective and decorative applications. Polyamides based on long-chain diacids can be used as corrosion-resistant plastic coatings on metal substrates. rsc.org Polyurethanes derived from polyols containing this compound can be formulated into paint coating compositions for substrates like metal, wood, and plastics, where they contribute to film hardness and hydrolysis resistance. google.comresearchgate.net

In the realm of film technologies, polyesters synthesized from long-chain diesters, analogous to this compound, have been successfully processed via film extrusion. rsc.orgd-nb.infouni-konstanz.de These processes yield films that can be transparent and flexible, suggesting their suitability for applications such as bio-based packaging films and bags. d-nb.inforesearchgate.net Moreover, the biodegradability of these polyester films has been studied, with enzymatic hydrolysis experiments confirming their susceptibility to degradation. semanticscholar.org Thin, transparent films have also been prepared from bio-based polyamide thermosets, highlighting the versatility of these building blocks in creating materials for advanced film applications. acs.org

Advanced Analytical Methodologies for Dimethyl Octadecanedioate

Chromatographic Techniques for High-Resolution Analysis of Dimethyl Octadecanedioate

Chromatographic methods are fundamental for separating this compound from complex mixtures and assessing its purity. The choice of technique depends on the sample matrix and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. d-nb.info In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. scispace.com The separated components then enter the mass spectrometer, which provides detailed mass information, enabling positive identification and quantification. researchgate.net

For purity assessment, a high-resolution capillary column, such as one coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane, is typically employed. scispace.com The retention time of this compound is a key parameter for its identification. The subsequent mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. researchgate.netnist.gov Common fragments for diesters include the loss of a methoxy (B1213986) group (-OCH3) and characteristic alkane fragmentation patterns. The purity is determined by integrating the peak area of this compound relative to the total area of all detected peaks.

Studies on the synthesis of long-chain dibasic acid esters and the analysis of plant-derived lipids have successfully utilized GC-MS for the identification and quantification of this compound. google.combiorxiv.org For instance, the analysis of Picea abies bark extracts by GC-MS after methylation confirmed the presence of this compound. scispace.com

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Gas Chromatograph (GC) | |

| Column Type | Capillary, e.g., HP-5MS (30 m x 250 µm, 0.25 µm film thickness) scispace.com |

| Carrier Gas | Helium scispace.com |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | Example: Initial temp. 120 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min scispace.com |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) scispace.com |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous for analyzing this compound in complex biological or environmental samples where the compound may not be readily volatile or may require extensive sample preparation for GC-MS. d-nb.info In LC, the separation occurs in a liquid mobile phase on a packed column. The eluent is then introduced into the mass spectrometer, often using atmospheric pressure ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). amegroups.cn

Reverse-phase LC, using a C18 column, is a common approach for the separation of diesters. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). amegroups.cn LC-MS is highly sensitive and selective, allowing for the detection of trace amounts of this compound. The mass spectrometer can be operated in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted quantification. In metabolomics studies, LC-MS has been used to detect dicarboxylic acids like octadecanedioate in biological samples. amegroups.cn

Supercritical Fluid Chromatography (SFC) in this compound Analysis

Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for high-efficiency separations at lower temperatures than GC, which is beneficial for thermally labile compounds. For the analysis of this compound, SFC can offer faster separations compared to LC. The polarity of the supercritical CO2 mobile phase can be adjusted by adding a co-solvent, such as methanol, enabling the elution and separation of a wide range of compounds. Detection can be achieved using various detectors, including mass spectrometers (SFC-MS).

Spectroscopic Characterization Techniques for this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound and its derivatives. These methods provide detailed information about the molecular structure and chemical bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the unambiguous structure of organic molecules. d-nb.infogoogle.com Both ¹H NMR and ¹³C NMR are routinely used for the characterization of this compound. rsc.org

¹H NMR: The proton NMR spectrum of this compound shows distinct signals that correspond to the different protons in the molecule. orgsyn.org The methyl protons of the two ester groups (-COOCH₃) typically appear as a singlet around 3.66 ppm. rsc.org The methylene (B1212753) protons adjacent to the carbonyl groups (-CH₂-COO-) exhibit a triplet at approximately 2.30 ppm. rsc.org The remaining methylene protons within the long aliphatic chain form a complex multiplet in the region of 1.25-1.62 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments. rsc.org The carbonyl carbons of the ester groups resonate at approximately 174.5 ppm. rsc.org The methoxy carbons (-OCH₃) are observed near 51.6 ppm. rsc.org The carbons of the methylene groups adjacent to the carbonyls (-CH₂-COO-) appear at about 34.3 ppm, while the other methylene carbons in the chain are found in the 25.1-29.8 ppm range. rsc.org

Advanced 2D NMR techniques, such as COSY and HSQC, can further confirm the structure by establishing correlations between protons and carbons. d-nb.info

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₃ | ~3.66 (s) rsc.org | ~51.6 rsc.org |

| -CH₂-COO- | ~2.30 (t) rsc.org | ~34.3 rsc.org |

| -CH₂- chain | ~1.25-1.62 (m) rsc.org | ~25.1-29.8 rsc.org |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band from the C=O stretching vibration of the ester functional group, typically appearing in the 1735-1750 cm⁻¹ region. Other significant absorptions include the C-O stretching vibrations of the ester group at around 1170-1250 cm⁻¹ and the C-H stretching vibrations of the aliphatic chain just below 3000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=O stretch is also present, though often weaker than in the IR spectrum. The C-C stretching and CH₂ twisting and rocking vibrations within the long aliphatic chain produce characteristic Raman signals. Raman spectroscopy can be particularly insightful for studying the conformational order of the alkyl chains.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Octadecanedioate |

| Acetonitrile |

| Carbon dioxide |

| Helium |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fingerprinting

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are pivotal for the definitive identification and structural elucidation of this compound. nih.gov These methods provide a detailed "molecular fingerprint" by measuring the precise mass of the molecule and analyzing its fragmentation patterns.

HRMS offers exceptional mass accuracy, allowing for the determination of the elemental composition of a molecule with high confidence. For this compound, the molecular formula is C₂₀H₃₈O₄. mdpi.com The computed monoisotopic mass is 342.27700969 Da. mdpi.com In research studies, ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-ESI-HRMS) has been employed for its analysis. researchgate.net In negative electrospray ionization mode (ESI-), this compound is detected as the deprotonated molecule [M-H]⁻. One study reported its detection with a mass-to-charge ratio (m/z) of 341.26892. researchgate.netwikipedia.org

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the isolated parent ion and analyzing the resulting product ions. electrochemsci.org For the [M-H]⁻ ion of this compound at m/z 341, characteristic fragment ions are observed at m/z 313 and m/z 269. wikipedia.org These fragments correspond to specific neutral losses, such as the loss of a methylene group (CH₂) or a carboxyl group (COO), which helps to confirm the molecule's identity. wikipedia.org Gas chromatography-mass spectrometry (GC-MS) is also used, with common library spectra indicating top peaks at m/z 74, 98, and 55. mdpi.com

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value | Technique/Source | Citation |

|---|---|---|---|

| Molecular Formula | C₂₀H₃₈O₄ | Computed | mdpi.com |

| Computed Monoisotopic Mass | 342.27700969 Da | Computed | mdpi.com |

| Observed [M-H]⁻ Ion (m/z) | 341.26892 | UHPLC-ESI-HRMS | researchgate.netwikipedia.org |

| Key MS/MS Fragment Ions of [M-H]⁻ (m/z) | 313, 269 | UHPLC-ESI-HRMS/MS | wikipedia.org |

| Top GC-MS Peaks (m/z) | 74, 98, 55 | GC-MS | mdpi.com |

Thermal Analysis Methods for this compound Behavior

Thermal analysis techniques are essential for characterizing the physical properties and thermal stability of this compound. The two primary methods used for such compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. eag.comtcichemicals.com This technique is used to determine thermal transitions like melting and crystallization. eag.comipfdd.de For this compound, the melting point has been reported to be in the range of 58.0 to 62.0 °C. tainstruments.com DSC analysis would show this transition as an endothermic peak, where the area under the peak is proportional to the enthalpy of fusion. torontech.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.orgresearchgate.net TGA is used to determine the thermal stability of a material and to study its decomposition characteristics. torontech.com While specific TGA data for the decomposition of pure this compound is not widely published in research literature, the technique is applied to polymers derived from it to assess their thermal properties. researchgate.netgre.ac.uk For the pure compound, a TGA curve would show a stable mass until the onset of thermal decomposition, at which point a sharp decrease in mass would occur as the material volatilizes.

Table 2: Thermal Properties of this compound

| Property | Value | Method | Citation |

|---|---|---|---|

| Melting Point | 58.0 - 62.0 °C | Not Specified (Supplier Data) | tainstruments.com |

| Decomposition Temperature | Data not available in cited literature | TGA (Hypothetical) |

Electrochemical Methods Applied to this compound Research

The application of electrochemical methods, such as cyclic voltammetry, to the direct study of this compound is not extensively documented in publicly available research. However, the electrochemical behavior of related dicarboxylic acid esters and carboxylic acid derivatives has been investigated, providing a framework for potential research avenues. acs.org

Electrochemical techniques are used to study the redox properties of molecules, that is, their ability to be oxidized or reduced by losing or gaining electrons at an electrode surface. gre.ac.uk For compounds like aromatic esters, cyclic voltammetry has been used to determine reduction potentials and to study the stability of the resulting radical anions. It is plausible that similar methods could be applied to this compound to investigate its electrochemical stability and potential redox reactions. Such a study would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any electron transfer events. researchgate.net While the aliphatic nature of this compound suggests it would be relatively inert to redox processes compared to aromatic esters, electrochemical analysis could define its window of electrochemical stability and explore potential, albeit likely extreme, oxidation or reduction potentials. acs.org

Environmental Fate, Biodegradation, and Ecotoxicological Implications of Dimethyl Octadecanedioate

Biodegradation Pathways and Microbial Degradation of Dimethyl Octadecanedioate

Biodegradation is the primary mechanism for the removal of this compound from the environment. The process is expected to begin with the hydrolysis of the ester bonds, followed by the catabolism of the resulting dicarboxylic acid.

The degradation of this compound is anticipated to be a two-step process. The initial step, common to both aerobic and anaerobic conditions, is the enzymatic hydrolysis of the two ester linkages by esterase enzymes. This reaction cleaves the molecule into one molecule of octadecanedioic acid and two molecules of methanol (B129727).

Aerobic Degradation: Under aerobic conditions, the resulting octadecanedioic acid is readily metabolized through the β-oxidation pathway, a fundamental metabolic process for breaking down fatty acids. nih.govnih.gov This pathway occurs within the peroxisomes of eukaryotic organisms or the cytoplasm of prokaryotes. nih.govscispace.com The dicarboxylic acid is sequentially shortened by two carbon atoms during each cycle, producing acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, ultimately leading to the mineralization of the compound into carbon dioxide and water. The ω-oxidation pathway, typically associated with the formation of dicarboxylic acids from fatty acids, also plays a role in their degradation. nih.govfraunhofer.de

Anaerobic Degradation: In anaerobic environments, such as sediments or wastewater sludge, a similar degradation sequence is expected. After the initial hydrolysis, the octadecanedioic acid undergoes fermentative degradation. Studies on shorter long-chain dicarboxylic acids (C6-C10) have shown that methanogenic enrichment cultures can degrade them via a β-oxidation mechanism. d-nb.infooup.comoup.com This process occurs through syntrophic cooperation, where fermenting bacteria oxidize the dicarboxylic acid to intermediates like acetate (B1210297) and hydrogen, which are then consumed by hydrogenotrophic methanogens to produce methane. oup.com The primary attack is β-oxidation rather than decarboxylation. oup.comoup.com

While specific studies identifying microbial strains that degrade this compound are not available, several microorganisms are known to metabolize long-chain dicarboxylic acids and are therefore strong candidates for its biotransformation. Yeasts of the genus Candida are particularly notable for their ability to both synthesize and degrade long-chain dicarboxylic acids. fraunhofer.denih.gov

| Microorganism | Type | Relevance to Degradation | Reference |

|---|---|---|---|

| Candida tropicalis | Yeast | Known to efficiently produce and degrade long-chain dicarboxylic acids (C12-C22) via ω- and β-oxidation pathways. | nih.govnih.govresearchgate.net |

| Yarrowia lipolytica | Yeast | Oleaginous yeast capable of metabolizing hydrophobic substrates like alkanes and fatty acids to produce dicarboxylic acids. | fraunhofer.de |

| Pseudomonas sp. | Bacteria | Involved in the degradation of various dicarboxylic acids. | nih.govnih.gov |

| Acinetobacter sp. | Bacteria | Utilizes β-oxidation for the degradation of medium-chain dicarboxylic acids. | nih.gov |

| Cupriavidus necator H16 | Bacteria | Demonstrated degradation of medium-chain dicarboxylic acids via β-oxidation. | nih.gov |

| Arthrobacter sp. | Bacteria | Isolated from soil and shown to cometabolize dimethylsilanediol, indicating capability to handle dimethylated compounds. | nih.gov |

Environmental Persistence and Bioaccumulation Potential of this compound

Direct experimental data on the persistence and bioaccumulation of this compound are lacking, as noted in its Safety Data Sheet. echemi.com However, predictions can be made based on its chemical structure and properties.

Environmental Persistence: The persistence of an organic compound is determined by its resistance to degradation processes. echemi.com Aliphatic esters with long carbon chains are generally considered to be readily biodegradable. epa.gov The presence of ester linkages makes this compound susceptible to enzymatic hydrolysis, and the resulting long-chain dicarboxylic acid is a substrate for the ubiquitous β-oxidation pathway. Therefore, this compound is expected to have low persistence in most aerobic and anaerobic environments.

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kₒw). A high Log Kₒw value suggests a tendency for the chemical to partition into fatty tissues. While an experimental value is unavailable, the calculated XLogP3 value for this compound is 7.3, which is significantly high and suggests a potential for bioaccumulation. nih.gov

However, a high Log Kₒw value does not always translate to high bioaccumulation in vivo. Rapid metabolic transformation can significantly reduce a chemical's bioaccumulation factor (BCF). nih.gov Given that this compound is expected to be readily metabolized, its actual bioaccumulation potential may be considerably lower than what is suggested by its Log Kₒw.

| Property | Value / Prediction | Implication | Reference |

|---|---|---|---|

| Molecular Formula | C₂₀H₃₈O₄ | Basic identification of the compound. | nih.gov |

| Molecular Weight | 342.5 g/mol | Influences physical properties and transport. | nih.gov |

| XLogP3 (Log Kₒw) | 7.3 (Calculated) | High value indicates a potential for bioaccumulation and sorption to organic matter. | nih.gov |

| Persistence | Predicted to be low | Expected to be readily biodegradable via hydrolysis and β-oxidation. | epa.gov |

| Bioaccumulation | Uncertain; potential is offset by metabolism | High Log Kₒw suggests potential, but rapid biotransformation likely limits actual bioaccumulation. | nih.govnih.gov |

Ecotoxicological Assessment of this compound in Aquatic and Terrestrial Systems

There is no specific ecotoxicological data available for this compound. echemi.com The potential effects must be inferred from structurally similar long-chain aliphatic compounds. The primary mode of toxic action for such non-specific organic chemicals is non-polar narcosis, where the substance accumulates in cell membranes, causing disruption.

For long-chain aliphatic substances like alcohols and esters, aquatic toxicity often increases with chain length up to a certain point. nih.govnih.gov Beyond a specific chain length (e.g., C14 for alcohols), the compound's extremely low water solubility becomes the limiting factor for its bioavailability. nih.govnih.gov This "toxicity cut-off" phenomenon means that an effective concentration cannot be reached in the water phase to cause acute toxicity. Given its C18 backbone and high Log Kₒw, this compound is expected to have very low water solubility, suggesting that its risk of causing acute toxicity to aquatic organisms is likely low due to limited exposure. Chronic effects from long-term exposure via sediment or diet are possible but have not been studied.

| Endpoint | Organism Group | Finding | Reference |

|---|---|---|---|

| Acute Fish Toxicity | Fish | No data available | echemi.com |

| Acute Invertebrate Toxicity | Daphnia | No data available | echemi.com |

| Algal Toxicity | Algae | No data available | echemi.com |

| Predicted Aquatic Toxicity | General Aquatic Life | Likely low due to very low water solubility (toxicity cut-off effect). | nih.govnih.gov |

| Terrestrial Toxicity | Soil Organisms | No data available. Expected to sorb strongly to soil organic matter. |

Sustainable Management and Remediation Strategies for this compound

Sustainable management of this compound should focus on minimizing its release into the environment through responsible use and disposal practices. In the event of environmental contamination, particularly in soil or sediment, remediation strategies should be employed.

Given its presumed ready biodegradability, bioremediation is the most suitable and sustainable approach. Potential strategies include:

Monitored Natural Attenuation: Relying on the intrinsic capacity of native microbial populations to degrade the compound over time, which is feasible if the contamination level is low and the receiving environment has a healthy microbial community.

Biostimulation: Enhancing the activity of indigenous microorganisms by adding nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen via tilling) to the contaminated soil or sediment.

Bioaugmentation: Introducing specific microbial strains or consortia known to be effective at degrading long-chain esters or dicarboxylic acids to accelerate the remediation process. mdpi.com This can be particularly useful in environments where the native microbial population is insufficient.

Phytoremediation: The use of plants to degrade or contain contaminants in soil and water. researchgate.net Plants like maize (Zea mays) have been used to remediate soil contaminated with aliphatic hydrocarbons and may be effective in stimulating microbial degradation in the root zone (rhizosphere). nih.gov

Computational and Theoretical Studies of Dimethyl Octadecanedioate

Molecular Modeling and Simulation of Dimethyl Octadecanedioate Conformations

Due to its long, flexible sixteen-carbon chain, this compound can adopt a vast number of conformations in different environments. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are essential for exploring this conformational landscape. The PubChem database notes that generating a static 3D conformer is disallowed for this molecule precisely because it is too flexible, highlighting the need for dynamic simulation approaches nih.gov.

Coarse-grained molecular dynamics, a technique that simplifies the representation of the molecule to study longer timescale phenomena, has been applied to polyesters synthesized from this compound. These simulations have successfully modeled the crystallization process of these materials from a molten state, demonstrating how the ester groups influence the final structure acs.org.

Table 1: Applications of Molecular Modeling to this compound and Related Systems

| Computational Technique | System Studied | Key Insights |

| Molecular Dynamics (MD) | Polyesters from this compound | Elucidation of crystallization behavior and the influence of ester groups on material structure. acs.org |

| Atomistic MD Simulations | Dimethyldodecylamine-N-oxide (DDAO) Micelles | Determination of molecular shape, aggregation properties, and hydration in aqueous environments. nih.gov |

| MD with Umbrella Potential | Sodium-dimethyl phosphate (B84403) (Na+-DMP-) | Calculation of the potential of mean force to understand ion pairing and interaction stability in solution. elsevierpure.com |

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. This information is key to understanding its stability and reactivity. Methods like ab initio Hartree-Fock and post-Hartree-Fock methods can be used to predict the outcomes of chemical reactions and the stability of different molecular arrangements.

For diesters, quantum chemical calculations are particularly useful for predicting fragmentation patterns in mass spectrometry. Studies on diester-diterpenoid alkaloids have used these calculations to determine the stability of fragment ions and understand the rules governing the elimination of substituents, with results that align well with experimental data jlu.edu.cn. Similarly, quantum calculations have explained the unexpected consecutive losses of carboxylic acids from sodiated diterpene diester species by showing the exothermic nature of these fragmentation pathways nih.gov. These approaches could be directly applied to this compound to predict its behavior in analytical instruments and to understand its fundamental decomposition pathways.

Furthermore, quantum chemistry is used to study reaction mechanisms. For example, calculations have been employed to investigate the chain reaction mechanisms of coal spontaneous combustion, which involves long aliphatic chains and various functional groups nih.gov. This demonstrates the potential for using these methods to study the oxidation or other reactions of this compound.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound. DFT calculates the electronic structure of a molecule based on its electron density, providing insights into a wide range of properties. researchgate.netresearchgate.net

Applications of DFT are broad and include geometry optimization, calculation of vibrational frequencies (infrared spectra), and determination of electronic properties like molecular orbital energies. mdpi.com For instance, DFT has been used to investigate the structural, electronic, optical, and thermodynamic properties of complex organic molecules, revealing details about their potential as semiconductors researchgate.net. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict a molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability mdpi.com. For this compound, DFT could be used to identify the most reactive sites on the molecule (e.g., the carbonyl carbons or the hydrogens on the alpha-carbons) and to understand its electronic behavior in various chemical environments.

Table 2: Key Molecular Properties from DFT Calculations

| Property | Description | Relevance to this compound |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts electron-donating/accepting ability and chemical reactivity. |

| Electron Density | The spatial distribution of electrons in the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Molecular Electrostatic Potential (ESP) | Represents the electrostatic potential on the surface of the molecule. | Visualizes charge distribution and predicts sites for non-covalent interactions and initial reaction steps. nih.gov |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Predicts the infrared (IR) spectrum, which can be compared with experimental data for structural confirmation. |

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy landscape of a reaction. This helps to understand why certain products are formed, how fast reactions occur, and how catalysts work.

For transformations involving this compound, such as its polycondensation to form polyesters or its hydrolysis back to octadecanedioic acid, computational methods can provide invaluable insights. For example, DFT studies have been used to detail the mechanistic steps of ethylene (B1197577)/CO copolymerization, revealing how the catalyst's electronic and steric properties influence the reaction pathway acs.org. Another study used DFT to investigate the gas-phase oxidation mechanism of dimethyl sulfoxide (B87167) (DMSO) by OH radicals, identifying the most favorable reaction channels researchgate.net.

A similar approach could be applied to study the Dieckmann condensation of this compound, which can produce a 17-membered ring β-ketoester researchgate.net. Computational modeling could clarify the energetics of the intramolecular cyclization versus intermolecular condensation pathways, helping to optimize reaction conditions to favor the desired macrocyclic product.

Predictive Modeling for this compound Properties and Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the structural features of molecules with their biological activities or physical properties. These models use calculated molecular descriptors—numerical values that encode information about a molecule's topology, geometry, or electronic structure—to build statistical models.

Numerous QSAR studies have been conducted on the toxicity of aliphatic esters, a class of compounds to which this compound belongs researchgate.netresearchgate.netnih.gov. These studies have successfully developed models that predict aquatic toxicity towards organisms like Tetrahymena pyriformis using descriptors related to molecular size, shape, and compressibility researchgate.netresearchgate.net. For example, a genetic algorithm combined with multiple linear regression (GA-MLR) produced a robust model for predicting ester toxicity nih.gov.

By including this compound in a dataset of similar aliphatic diesters, its properties could be predicted using these established QSAR/QSPR methodologies. This would allow for the estimation of properties like its potential toxicity, biodegradability, or physical characteristics like boiling point and viscosity, without the need for extensive and time-consuming experimental measurements. This predictive capability is crucial for risk assessment and for the rational design of new materials with desired performance and environmental profiles canada.cabrieflands.com.

Future Research Directions and Emerging Paradigms in Dimethyl Octadecanedioate Chemistry

Integration of Dimethyl Octadecanedioate in Circular Economy Models

The integration of this compound into circular economy models represents a significant paradigm shift towards sustainable polymer chemistry. A primary driver of this integration is its potential to be sourced from renewable feedstocks such as plant and animal oils, moving away from traditional petrochemical origins. osti.gov This bio-based production is a cornerstone of creating a circular bioeconomy.

A key area of research is the development of high-density polyethylene (B3416737) (HDPE)-like polyesters using this compound. researchgate.net These materials exhibit desirable crystalline and mechanical properties similar to conventional HDPE but are designed for degradation and recycling. researchgate.net The ester linkages within the polymer chain act as predetermined breaking points, facilitating chemical recycling through processes like methanolysis. researchgate.net This allows for the recovery of the original this compound monomer and the diol comonomer, enabling a closed-loop system where waste plastic is converted back into virgin-quality raw materials. researchgate.net

Future research will likely focus on optimizing these recycling processes, enhancing the efficiency of depolymerization, and exploring the use of mixed waste streams. Studies have already begun to establish structure-property relationships for copolyesters derived from mixtures of aliphatic dicarboxylates, mimicking the output from catalytic oxidation of polyethylene waste. This approach aims to valorize existing plastic waste by converting it into valuable monomers like this compound, further strengthening its role in a circular economy that bridges bio-based and recycled feedstocks.

Advanced Catalyst Design for Sustainable this compound Chemistry

The synthesis and polymerization of this compound are critically dependent on catalysis, and the future of its chemistry is tied to the development of more advanced and sustainable catalytic systems. Current methods for producing polyesters from this compound often rely on catalysts like dibutyltin (B87310) oxide. researchgate.net While effective, there is a significant push towards greener alternatives to mitigate the environmental and health concerns associated with heavy metal catalysts.

One promising avenue is the use of enzymatic catalysts. For instance, Candida antarctica Lipase B (CALB) has been successfully utilized for the transesterification of this compound, avoiding metal-based catalysts entirely. This bio-catalytic approach aligns with the principles of green chemistry, offering high selectivity under mild reaction conditions.

Further research is also directed at the synthesis of the this compound monomer itself. Innovations include:

Protic Ionic Liquids (PILs): These have been shown to effectively catalyze the synthesis of long-chain dicarboxylic acid ester precursors without the need for additional acids or bases, minimizing waste salt generation. researchgate.net

Homogeneous Catalysis: The use of transition metal acetate (B1210297) bromide catalysts to convert stearic acid (derived from fats) into the precursor octadecanedioic acid presents a pathway from abundant bio-resources. rsc.org

Metathesis and Carbonylation: Advanced catalyst systems involving palladium and ruthenium are being developed for processes like olefin metathesis and isomerization methoxycarbonylation, which can convert unsaturated fatty acids from plant oils into linear diesters like this compound. researchgate.net

The overarching goal is to design catalysts that are not only highly efficient and selective but also reusable, derived from abundant materials, and capable of operating under energy-efficient conditions.

Table 1: Catalyst Systems in this compound Chemistry

| Catalyst Type | Application | Research Focus |

| Organotin Compounds (e.g., Dibutyltin Oxide) | Polycondensation | Traditional method, seeking replacement |

| Enzymatic (e.g., Candida antarctica Lipase B) | Transesterification/Polycondensation | Green alternative, avoiding metal contamination |

| Protic Ionic Liquids | Precursor Synthesis | Waste minimization, high reusability |

| Transition Metal Complexes (Co, Mn, Pd, Ru) | Monomer Synthesis (Oxidation, Metathesis) | High efficiency, selectivity, use of bio-feedstocks |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The long, linear, and flexible nature of the octadecanedioate chain makes it an excellent building block, or "tecton," for the construction of ordered supramolecular structures. frontiersin.org In supramolecular chemistry, molecules are designed to spontaneously organize into larger, functional architectures through non-covalent interactions like hydrogen bonding and van der Waals forces. mdpi.comrug.nl

Future research in this area will explore how this compound and its derivatives can be used to create novel self-assembling systems:

Polymer Crystallinity: Polyesters synthesized from this compound exhibit HDPE-like crystalline domains. researchgate.net This self-assembly is driven by the packing of the long methylene (B1212753) segments and is fundamental to the material's properties. Understanding and controlling this crystallization is key to designing next-generation polymers with tailored thermal and mechanical characteristics.

Liquid Crystals: The rigid-flexible structure of polymers derived from long-chain monomers like this compound can lead to liquid crystalline phases, where molecules have a degree of order between that of a liquid and a solid. Research into derivatives, such as ion-containing polymers made from 1,18-octadecanediol (B156470) (produced by reducing this compound), has shown the formation of thermotropic smectic liquid crystalline phases.

Host-Guest Chemistry: The hydrophobic chain of this compound makes it a candidate for forming inclusion complexes with host molecules like cyclodextrins. nih.gov Such supramolecular assemblies could be used to create new materials for controlled release applications or for the design of molecular-scale devices.

The ability to precisely control the self-assembly of this compound-based molecules opens up possibilities for creating advanced materials with ordered nanostructures, which is a foundational aspect of nanotechnology and advanced materials science. frontiersin.org

Bio-inspired Synthesis and Applications of this compound Analogues

Nature provides a vast blueprint for the design of functional molecules and materials. Research into this compound is increasingly drawing inspiration from biological systems, both in how the molecule is made and how it and its analogues are used.

A primary focus of bio-inspired synthesis is the use of renewable, natural feedstocks. Biotechnological routes, such as the fermentation of vegetable oils or fatty acids using genetically optimized yeast strains (e.g., Candida tropicalis), can produce long-chain dicarboxylic acids like octadecanedioic acid. mdpi.comnih.gov These biological conversions offer a green alternative to traditional chemical synthesis, often with high specificity and reduced byproducts. osti.govnih.gov

Beyond its own synthesis, research is expanding to include various analogues of this compound. These analogues, which may have different chain lengths (e.g., eicosanedioic acid from ricinoleic acid) or functional groups, are being explored for a range of applications. mdpi.com For example, copolyesters made from a mixture of dicarboxylic acid chain lengths are being developed to create materials with tunable properties. researchgate.net

Furthermore, this compound analogues are finding use in sophisticated biomedical applications. For instance, derivatives like mono-tert-butyl octadecanedioate serve as linkers in the synthesis of complex peptide analogues, which are being investigated for pharmaceutical uses. This demonstrates a bio-inspired strategy where a simple, fat-derived molecule is used as a scaffold to build complex, biologically active compounds.

This compound in Nanotechnology and Hybrid Materials Development

The unique chemical structure of this compound makes it a valuable component in the development of advanced hybrid materials and nanotechnology applications. Its long aliphatic chain provides flexibility and hydrophobicity, while the terminal ester groups offer reactive sites for polymerization and grafting onto other structures.

Emerging research directions include:

Hybrid Resins and Polymers: this compound is used as a monomer to create functionally hybrid resins. For example, it can be incorporated into epoxy-based networks to create high-performance thermosetting polymers with enhanced properties.

Nanostructured Polymer Electrolytes: Derivatives of this compound, such as 1,18-octadecanediol, are used to synthesize precisely structured ion-containing polymers. These materials can self-assemble into nanophase-separated morphologies, creating ordered layers of ionic aggregates. Such structures are being investigated for applications like proton-exchange membranes in fuel cells, where nanoscale organization is crucial for efficient ion transport.

Hybrid Scaffolds: In the field of biomaterials, long-chain dicarboxylates are being explored as components in hybrid scaffolds for tissue engineering. While research is in early stages, the biocompatibility of these fatty acid-derived molecules makes them attractive candidates for creating materials that can support cell growth. For instance, they are considered in the development of hybrid materials with natural polymers like collagen. nih.gov

The ability of this compound to serve as a building block for materials that have both crystalline, ordered domains and amorphous or functional regions makes it a powerful tool for bottom-up nanotechnology and the creation of next-generation hybrid materials.

Conclusion

Synthesis of Current Research Insights on Dimethyl Octadecanedioate

This compound is a significant long-chain dicarboxylic acid ester, primarily valued for its role as a bio-based chemical building block. osti.gov Current research highlights its synthesis from renewable resources, often through the esterification of octadecanedioic acid, which itself can be derived from the metathesis of oleic acid or fermentation processes using fatty acids. osti.govperfumerflavorist.comacs.org This positions the compound as a sustainable alternative to petrochemical-based chemicals. alliedacademies.org

A substantial body of research has been dedicated to its application in polymer science. This compound serves as a key monomer in the synthesis of high-performance, bio-based polyesters and polyamides. researchgate.netnih.govacs.org For instance, polyesters synthesized from this compound and various diols have been shown to exhibit properties mimicking those of high-density polyethylene (B3416737) (HDPE), while also offering the advantage of biodegradability. nih.govacs.orgresearchgate.net These novel polymers are noted for their high molecular weights, desirable thermal properties, and potential for chemical recycling, making them suitable for a closed-loop life cycle. nih.govacs.orguni-konstanz.de The long aliphatic chain of this compound imparts flexibility and hydrophobicity, allowing for the creation of polymers with tailored characteristics.

Furthermore, its utility extends to applications such as specialty chemicals and as an intermediate in the synthesis of macrocyclic ketones used in the fragrance industry. perfumerflavorist.com Research also points to the use of long-chain dicarboxylate esters, like this compound, as environmentally friendly pour point depressants for biodiesel and as base stocks for lubricants. ijcce.ac.irwur.nl

Unaddressed Challenges and Future Research Avenues